molecular formula C26H24N4O B3605350 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline

Cat. No. B3605350
M. Wt: 408.5 g/mol
InChI Key: CALGINCFVJCOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline, also known as MPQC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the quinoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and growth.

Mechanism of Action

The mechanism of action of 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline involves its interaction with various cellular targets, including enzymes and receptors. 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and growth. This inhibition results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has also been found to have antitumor properties, which may be due to its ability to inhibit the activity of topoisomerase II and protein kinase C. Additionally, 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline has been found to have antiviral properties, which may be due to its ability to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline in lab experiments is its ability to inhibit the activity of topoisomerase II and protein kinase C, which are involved in cell division and growth. This makes 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline a potentially useful compound for studying the mechanisms of cell growth and proliferation. However, one limitation of using 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline. One area of research could be the development of more efficient synthesis methods for 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline. Another area of research could be the development of analogs of 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline with improved biochemical and physiological properties. Additionally, further research could be done to investigate the potential applications of 8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline in the treatment of various diseases, such as cancer and viral infections.

properties

IUPAC Name

(8-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O/c1-19-6-5-9-22-23(18-24(28-25(19)22)20-10-12-27-13-11-20)26(31)30-16-14-29(15-17-30)21-7-3-2-4-8-21/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGINCFVJCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.